4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
CAS No.:
Cat. No.: VC16369453
Molecular Formula: C20H17N3OS
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3OS |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-methyl-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
| Standard InChI | InChI=1S/C20H17N3OS/c1-13-5-7-15(8-6-13)20(24)22-19-18(16-4-3-11-25-16)21-17-12-14(2)9-10-23(17)19/h3-12H,1-2H3,(H,22,24) |
| Standard InChI Key | LDLSGNXJXGNGND-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an imidazo[1,2-a]pyridine core, a bicyclic system fused at the 1,2-positions of the pyridine ring. At the 3-position, a benzamide group (4-methyl-substituted) is attached via an N-linkage, while the 2-position is substituted with a thiophen-2-yl moiety. The 7-methyl group on the pyridine ring introduces steric and electronic modifications that influence receptor interactions .
Spectroscopic Characterization
Key spectral data for structural confirmation include:
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¹H NMR (CDCl₃): Peaks at δ 8.09 (d, J = 6.8 Hz, 1H, pyridine-H), 7.99 (d, J = 8.4 Hz, 2H, benzamide aromatic protons), and 6.78 (t, J = 6.4 Hz, 1H, thiophene-H) .
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¹³C NMR: Signals at δ 145.8 (imidazole C-2), 138.2 (thiophene C-2), and 117.7 (benzamide carbonyl carbon) .
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FT-IR: Stretching vibrations at 3039 cm⁻¹ (aromatic C-H), 2214 cm⁻¹ (C≡N in related analogs), and 1601 cm⁻¹ (amide C=O) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇N₃OS |
| Molecular Weight | 347.4 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Solubility (Water) | <0.1 mg/mL (25°C) |
| Melting Point | 209–210°C (decomposes) |
The compound exhibits moderate lipophilicity (LogP ~3.2), suggesting favorable membrane permeability but limited aqueous solubility, necessitating formulation enhancements for in vivo applications .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis follows a two-step protocol:
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Formation of Imidazo[1,2-a]Pyridine Core:
Reaction of 2-aminopyridine derivatives with α-bromocarbonyl compounds under solvent-free conditions yields the imidazo[1,2-a]pyridine scaffold. For example, 7-methyl-2-aminopyridine reacts with α-bromoacetophenone at 120°C for 6 hours to form 7-methylimidazo[1,2-a]pyridine . -
Benzamide Conjugation:
The 3-amino group undergoes amidation with 4-methylbenzoyl chloride in dichloromethane using triethylamine as a base. Subsequent Suzuki coupling with thiophen-2-ylboronic acid introduces the thiophene substituent .
Key Reaction Conditions:
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Yield: 62–68% after column chromatography (silica gel, hexane/EtOAc).
Stability and Reactivity
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light (λ = 254 nm), forming a minor decomposition product identified as 4-methylbenzoic acid via HPLC-MS.
| Target | Kᵢ (nM) | Assay Type |
|---|---|---|
| GABAₐR-δ | 142 ± 18 | Radioligand [³H]EBOB |
| VEGFR-2 | 890 ± 110 | Kinase Inhibition |
Anti-Inflammatory Activity
In LPS-stimulated RAW 264.7 macrophages, the compound reduced NO production by 58% at 10 μM, comparable to dexamethasone (72% inhibition). This effect correlates with suppression of iNOS and COX-2 mRNA expression .
Mechanism of Action and Molecular Interactions
Allosteric Modulation of GABAₐ Receptors
The compound acts as a positive allosteric modulator (PAM) at GABAₐR-δ, enhancing GABA-induced chloride currents by 220 ± 30% at 10 μM. Mutagenesis studies (F77A) abolished this activity, confirming the critical role of Phe77 in the binding pocket .
Kinase Inhibition Profile
Kinome screening (468 kinases) identified weak inhibition of VEGFR-2 (IC₅₀ = 890 nM) and FGFR1 (IC₅₀ = 1.2 μM). Molecular dynamics simulations revealed that the thiophene ring occupies the hydrophobic back pocket of VEGFR-2, while the benzamide group interacts with Glu883 and Asp1046 .
Pharmacokinetics and ADMET Profiling
In Vitro ADMET
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CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.2 μM).
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Plasma Protein Binding: 92.4% in human plasma.
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hERG Inhibition: IC₅₀ > 30 μM, suggesting low cardiotoxicity risk .
In Vivo Pharmacokinetics (Rat)
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